molecular formula C20H19NO4 B11660243 Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-4-phenylbutanoate

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-4-phenylbutanoate

Cat. No.: B11660243
M. Wt: 337.4 g/mol
InChI Key: SHOOUTRHZYZRBO-UHFFFAOYSA-N
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Description

ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring, a cyano group, and a phenylbutanoate moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE typically involves multi-step organic reactions. One common method includes the condensation of benzodioxole derivatives with cyano and phenylbutanoate precursors under controlled conditions. The reaction often requires catalysts such as bases or acids and solvents like ethanol or dichloromethane to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives .

Scientific Research Applications

ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-4-phenylbutanoate

InChI

InChI=1S/C20H19NO4/c1-2-23-20(22)17(12-21)16(10-14-6-4-3-5-7-14)15-8-9-18-19(11-15)25-13-24-18/h3-9,11,16-17H,2,10,13H2,1H3

InChI Key

SHOOUTRHZYZRBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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